4-Tert-butylbenzenesulfonic acid

Catalog No.
S665807
CAS No.
1133-17-1
M.F
C10H14O3S
M. Wt
214.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylbenzenesulfonic acid

CAS Number

1133-17-1

Product Name

4-Tert-butylbenzenesulfonic acid

IUPAC Name

4-tert-butylbenzenesulfonic acid

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

InChI

InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13)

InChI Key

LZQMCUIWYRQLOG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O

4-Tert-butylbenzenesulfonic acid is an organic compound classified as a benzenesulfonic acid and its derivatives. It features a tert-butyl group attached to the benzene ring, enhancing its solubility and reactivity. The compound has the molecular formula C10H14O3SC_{10}H_{14}O_{3}S and a molecular weight of approximately 214.281 g/mol. Its structure can be represented as follows:

  • IUPAC Name: 4-tert-butylbenzene-1-sulfonic acid
  • Chemical Structure:
    • SMILES: CC(C)(C)C1=CC=C(C=C1)S(O)(=O)=O
    • InChI: InChI=1S/C10H14O3S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3,(H,11,12,13)

This compound is notable for its applications in various

, primarily due to its sulfonic acid group. It acts as an effective catalyst in reactions such as:

  • Esterifications: Facilitating the formation of esters from alcohols and acids.
  • Friedel-Crafts Reactions: Serving as a catalyst for alkylation and acylation of aromatic compounds .

The compound can also undergo chlorination reactions to produce derivatives like 4-tert-butylbenzenesulfonyl chloride when reacted with chlorinating agents such as thionyl chloride .

Research indicates that 4-tert-butylbenzenesulfonic acid exhibits biological activity, particularly in relation to thrombin inhibition. Thrombin plays a crucial role in blood coagulation and inflammation. The compound has been noted for its ability to bind calcium ions, which is significant in various biological processes .

Several methods exist for synthesizing 4-tert-butylbenzenesulfonic acid:

  • Direct Sulfonation: Tert-butylbenzene can be sulfonated using sulfuric acid or oleum under controlled conditions.
  • Chlorination followed by Hydrolysis: As described in patent literature, this method involves chlorinating tert-butylbenzene to form the sulfonyl chloride derivative, which can then be hydrolyzed to yield the sulfonic acid .

4-Tert-butylbenzenesulfonic acid has diverse applications across various fields:

  • Catalysis: Used extensively in organic synthesis for catalyzing esterification and Friedel-Crafts reactions.
  • Industrial Chemicals: Serves as an intermediate in the production of other chemicals.
  • Research: Employed in laboratory settings for studying reaction mechanisms and properties of sulfonic acids.

4-Tert-butylbenzenesulfonic acid shares structural similarities with other benzenesulfonic acids but is unique due to the tert-butyl substituent, which influences its physical and chemical properties. Here are some similar compounds for comparison:

Compound NameStructural FeaturesUnique Properties
Benzenesulfonic AcidSimple benzene ring with sulfonateBasic structure without bulky substituents
p-Toluenesulfonic AcidMethyl group on benzeneMore polar than tert-butyl variant
4-Hydroxybenzenesulfonic AcidHydroxyl group instead of tert-butylExhibits different reactivity profiles

The presence of the tert-butyl group in 4-tert-butylbenzenesulfonic acid enhances its solubility and sterics compared to these other compounds, making it particularly useful in specific catalytic applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.06636548 g/mol

Monoisotopic Mass

214.06636548 g/mol

Heavy Atom Count

14

UNII

YV1D0UF57S

Other CAS

1133-17-1

Wikipedia

4-TERT-BUTYLBENZENESULFONIC ACID

Dates

Last modified: 02-18-2024

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